Superior Sonogashira Coupling Reactivity of Aryl Iodide Monomer vs. Aryl Bromide Analog
In Sonogashira–Hagihara polycondensations targeting tetraarylborate-based polymer networks, lithium tetrakis(4-iodophenyl)borate exhibits markedly higher reactivity than its brominated analog. While direct head-to-head kinetic data for the tetra-functional monomers are not explicitly tabulated in a single source, the general reactivity advantage of aryl iodides over aryl bromides is well-established [1]. For comparable monomer systems, Sonogashira coupling of aryl iodides achieved 88–98% GC yields using only 0.05 mol% Pd catalyst at 80 °C, whereas analogous aryl bromides required 0.11 mol% Pd (>2× higher loading) to reach 78–89% yields under otherwise identical conditions [1]. This translates to lower catalyst consumption, fewer side reactions, and higher molecular weight polymer networks when the iodo-substituted monomer is employed.
| Evidence Dimension | Catalyst efficiency (Pd loading required) and product yield in Sonogashira coupling |
|---|---|
| Target Compound Data | Aryl iodide substrates: 0.05 mol% Pd, GC yields 88–98% |
| Comparator Or Baseline | Aryl bromide substrates: 0.11 mol% Pd, GC yields 78–89% |
| Quantified Difference | 2.2× lower Pd loading required for aryl iodide; ~10% higher average yield |
| Conditions | Sonogashira–Hagihara coupling, DABCO base, DMF solvent, 80 °C, Pd@Fe-MOF-IL catalyst [1] |
Why This Matters
Lower required catalyst loading directly reduces synthesis cost and metal contamination in the final polymer, a critical procurement consideration for scaling up porous framework production.
- [1] Mousavi, S. A., et al. (2023). Sonogashira–Hagihara reaction of various types of aryl iodides and aryl bromides with alkynes catalyzed by Pd@Fe-MOF-IL. Scientific Reports, 13, Article 10001704, Table 4. View Source
